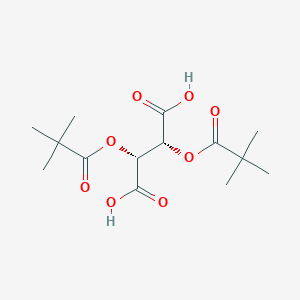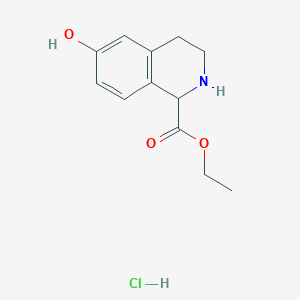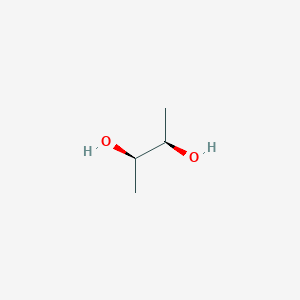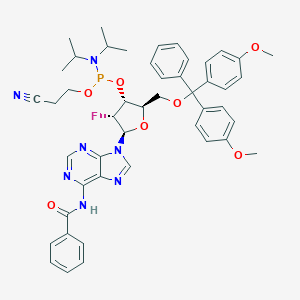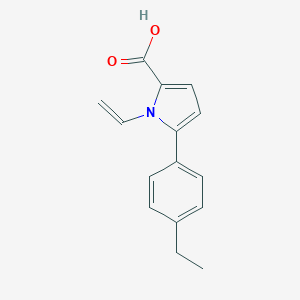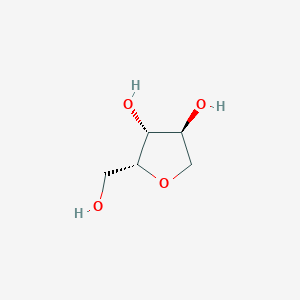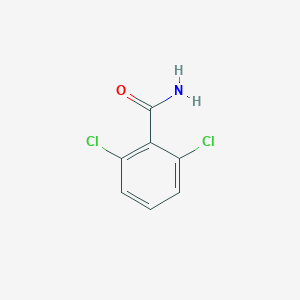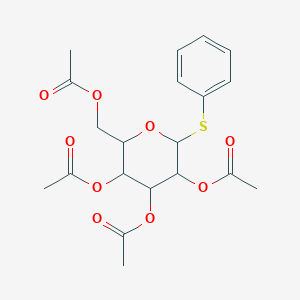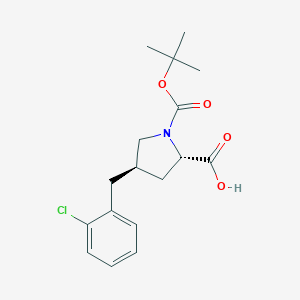
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that is of interest due to its potential use in pharmaceutical chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be relevant for understanding the synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves multi-step processes that can include the formation of key intermediates, such as (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . The optimized synthesis described in the paper involves one-pot processes that include debenzylation and ring hydrogenation, which could be relevant for the synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid, as similar functional group transformations may be required.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring, which can adopt different conformations. For instance, in the related compound (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, the pyrrolidine ring adopts an envelope conformation . The dihedral angles between the functional groups attached to the ring are significant as they can influence the overall molecular shape and, consequently, the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrrolidine derivatives can be influenced by the substituents on the ring. For example, the acylation of amino groups and subsequent deprotection steps are critical in the synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides . These reactions are important for the functionalization of the pyrrolidine core and could be applicable to the synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid, where similar strategies for introducing and modifying substituents may be employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Intermolecular interactions, such as hydrogen bonding, can also play a role in the crystal packing and overall solid-state properties of these compounds . Understanding these properties is essential for the development of pharmaceutical agents, as they affect the compound's behavior in biological systems and its formulation into dosage forms.
Aplicaciones Científicas De Investigación
Influenza Neuraminidase Inhibition
The compound has been explored in the context of inhibiting influenza neuraminidase. It was involved in the discovery of a potent inhibitor, A-192558, which showed strong interactions with the enzyme's active site and exhibited significant potency against influenza neuraminidase A and B (Wang et al., 2001).
Structural Analysis
Studies have been conducted on similar compounds for structural analysis. For instance, research on (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, a related compound, has provided insights into its crystal structure and the conformation of its pyrrolidine ring (Yuan et al., 2010).
Synthesis and Crystal Structure Analysis
Research on tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, which shares structural similarities, revealed its synthesis method and crystal structure, providing valuable information on molecular conformation and intermolecular interactions (Naveen et al., 2007).
Combinatorial Chemistry
The compound has been a subject in combinatorial chemistry, particularly in the solution-phase synthesis of related pyrrolidine carboxamides, demonstrating its versatility in generating diverse chemical libraries (Malavašič et al., 2007).
Antibacterial Activity
Studies on N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives have shown that they exhibit antibacterial activities against various bacterial strains, highlighting the potential of related compounds in antimicrobial applications (Song et al., 2015).
Propiedades
IUPAC Name |
(2S,4R)-4-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXTXGGTGJQIBX-RISCZKNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376004 |
Source


|
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(2-chlorophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959581-51-2 |
Source


|
| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(2-chlorophenyl)methyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

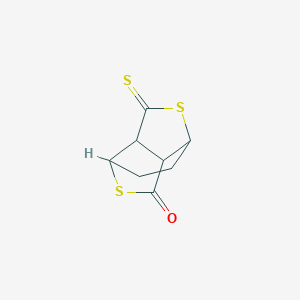
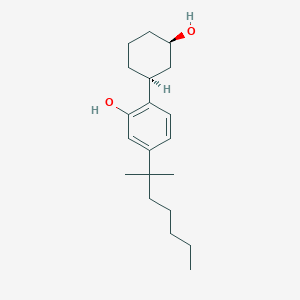
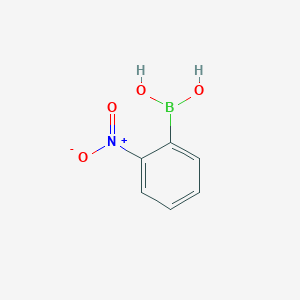
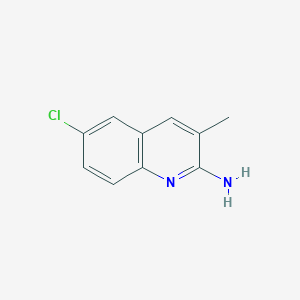
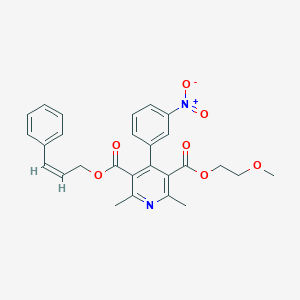
![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)
